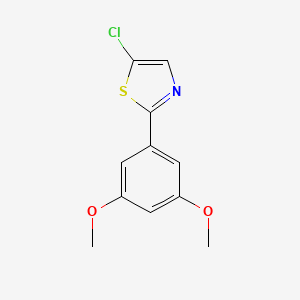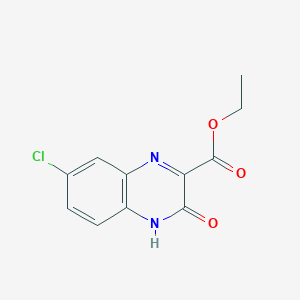
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate is a heterocyclic compound with a molecular formula of C₁₁H₁₃NO₂S₂ and a molecular weight of 255.36 g/mol This compound is notable for its unique structure, which includes both a thiazolidine ring and a thioxocyclohexadiene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioxocyclohexadiene derivative with a thiazolidine carboxylate precursor . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiazolidine ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thioxocyclohexadiene moiety can also participate in redox reactions, influencing cellular pathways and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Cyclohexadiene derivatives: Commonly used in organic synthesis and materials science.
Uniqueness
What sets (6-Thioxocyclohexa-1,3-dien-1-yl)methyl thiazolidine-3-carboxylate apart is its combination of a thiazolidine ring and a thioxocyclohexadiene moiety
Propiedades
Fórmula molecular |
C11H13NO2S2 |
|---|---|
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
(6-sulfanylidenecyclohexa-1,3-dien-1-yl)methyl 1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO2S2/c13-11(12-5-6-16-8-12)14-7-9-3-1-2-4-10(9)15/h1-3H,4-8H2 |
Clave InChI |
CKOUHKUQZMLKLH-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1C(=O)OCC2=CC=CCC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


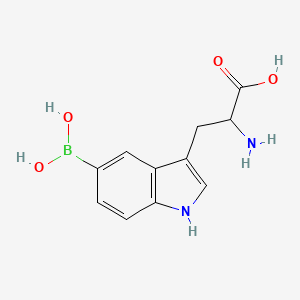
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
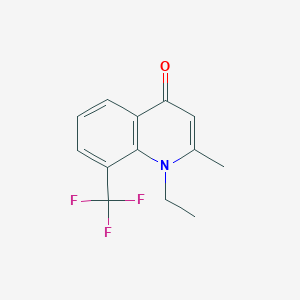
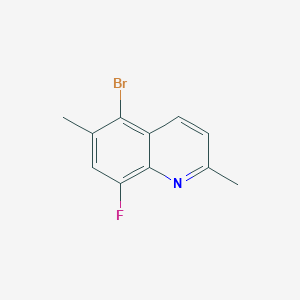

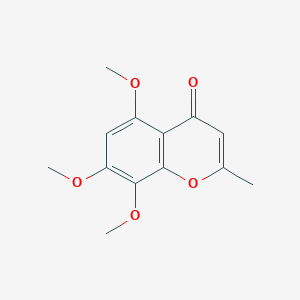


![4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11862127.png)

![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
